N-(2-cyanophenyl)furan-2-carboxamide
Description
N-(2-cyanophenyl)furan-2-carboxamide is a synthetic furan-carboxamide derivative characterized by a furan ring linked to a carboxamide group at the ortho position of a cyanophenyl substituent.
Properties
IUPAC Name |
N-(2-cyanophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-8-9-4-1-2-5-10(9)14-12(15)11-6-3-7-16-11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNXVZBZYFOHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-cyanophenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyanophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyanophenyl group can be reduced to form the corresponding amine.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-Aminophenylfuran-2-carboxamide.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Cyanophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Physicochemical Properties
Structural and Electronic Effects
- Planarity: Ortho-substituted derivatives (e.g., 2-nitro, 2-cyano) exhibit planar amide conformations, promoting intermolecular hydrogen bonding and crystallinity .
- Solubility: Electron-withdrawing groups (e.g., nitro, cyano) reduce lipophilicity compared to alkyl or methoxy substituents.
Table 2: Physicochemical Properties of Selected Analogs
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-cyanophenyl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves amide coupling between furan-2-carboxylic acid derivatives and 2-cyanophenylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to activate the furan-2-carboxylic acid .
- Solvent and temperature optimization : Reactions are conducted in anhydrous DMF or THF under reflux (60–80°C) to enhance nucleophilic attack by the amine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the furan ring (δ 6.5–7.5 ppm for protons), cyanophenyl group (δ 7.8–8.2 ppm), and carboxamide NH (δ 8.5–9.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 241.0743 for C₁₂H₈N₂O₂) .
- X-ray crystallography : SHELX software refines crystal structures to confirm bond angles and spatial arrangement, particularly for polymorphic forms .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. The cyanophenyl group may increase metabolic stability but reduce solubility .
- Molecular descriptors : PubChem’s cheminformatics tools calculate topological polar surface area (TPSA) and hydrogen-bond donors/acceptors to assess blood-brain barrier permeability .
Advanced Research Questions
Q. How can molecular docking studies guide target identification for this compound in anticancer research?
- Methodological Answer :
- Protein preparation : Retrieve target structures (e.g., EGFR, PARP-1) from the PDB. Remove water molecules and add polar hydrogens using AutoDock Tools .
- Docking protocols : Glide (Schrödinger) or AutoDock Vina simulate binding poses. The cyanophenyl group’s electron-withdrawing effects may enhance π-π stacking with tyrosine residues in kinase active sites .
- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with known inhibitors and validate via MM-GBSA free-energy calculations .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) using standardized MTT assays with positive controls (e.g., doxorubicin) .
- Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions that may explain variability .
- Structural analogs : Synthesize derivatives (e.g., replacing cyanophenyl with fluorophenyl) to isolate structure-activity relationships (SAR) and mitigate assay interference .
Q. How can researchers design SAR studies to optimize the furan-carboxamide scaffold for antimicrobial activity?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the furan 5-position to enhance membrane penetration against Gram-negative bacteria .
- Bioisosteric replacement : Replace the cyanophenyl group with thiophene-2-carboxamide to improve solubility while retaining target affinity .
- In vitro validation : Test minimum inhibitory concentrations (MICs) against A. baumannii and MRSA, correlating results with logD values (optimal range: 1.5–3.5) .
Q. What crystallographic techniques characterize polymorphic forms of this compound?
- Methodological Answer :
- Crystal screening : Use solvent-drop evaporation (e.g., methanol, acetonitrile) to isolate polymorphs. Monitor via PXRD to identify distinct diffraction patterns .
- Refinement : SHELXL refines occupancy factors and thermal parameters. Hydrogen-bonding networks (e.g., N-H···O=C) stabilize Form I, while π-stacking dominates Form II .
- Thermal analysis : DSC detects melting-point variations (ΔT > 5°C) between polymorphs, impacting dissolution rates in formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
